molecular formula C7H6BrF3N2 B11740710 (R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

(R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B11740710
M. Wt: 255.03 g/mol
InChI Key: QLFQQSHAAOBALM-ZCFIWIBFSA-N
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Description

(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine: is a chemical compound that features a bromopyridine moiety and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromopyridine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) are often employed to facilitate the reaction.

    Procedure: The 4-bromopyridine is first activated using a base like sodium hydride, followed by the addition of 2,2,2-trifluoroethylamine. The mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine
  • (1R)-1-(4-fluoropyridin-2-yl)-2,2,2-trifluoroethan-1-amine
  • (1R)-1-(4-iodopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

Uniqueness

Compared to its analogs, (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine exhibits unique reactivity due to the presence of the bromine atom. This makes it more suitable for certain types of chemical transformations, such as cross-coupling reactions. Additionally, the trifluoromethyl group imparts distinct physicochemical properties, enhancing its potential in various applications.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1

InChI Key

QLFQQSHAAOBALM-ZCFIWIBFSA-N

Isomeric SMILES

C1=CN=C(C=C1Br)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CN=C(C=C1Br)C(C(F)(F)F)N

Origin of Product

United States

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